molecular formula C17H15Cl2N3O B2638407 1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 892474-50-9

1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

Cat. No.: B2638407
CAS No.: 892474-50-9
M. Wt: 348.23
InChI Key: FGKHZDMDWHEXTJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an indole moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea typically involves the following steps:

    Formation of the Urea Linkage: This can be achieved by reacting 3,4-dichloroaniline with an isocyanate derivative of the indole compound. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the urea linkage or the aromatic rings.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases involved in cell signaling pathways.

    Material Science: The compound’s electronic properties can be harnessed in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)-3-[(1H-indol-5-yl)methyl]urea: Lacks the methyl group on the indole ring.

    1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-3-yl)methyl]urea: Has the methyl group at a different position on the indole ring.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets or participates in chemical reactions.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(23)22-13-3-4-14(18)15(19)8-13/h2-8,21H,9H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKHZDMDWHEXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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